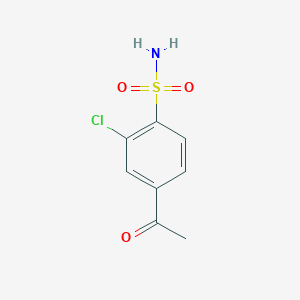

4-Acetyl-2-chlorobenzenesulfonamide

概要

説明

“4-Acetyl-2-chlorobenzenesulfonamide” is a chemical compound that belongs to the benzenesulfonamide family . It is a colorless, odorless crystalline solid and is often used as a reagent in organic synthesis, a catalyst in chemical reactions, and also serves as a preservative, disinfectant, and buffering agent .

Synthesis Analysis

The synthesis of “4-Acetyl-2-chlorobenzenesulfonamide” involves several steps. The corresponding acetanilide undergoes chlorosulfonation . The resulting 4-acetamidobenzenesulfanyl chloride is treated with ammonia to replace the chlorine with an amino group and affords 4-acetamidobenzenesulfonamide . The subsequent hydrolysis of the sulfonamide produces the sulfanilamide .Molecular Structure Analysis

The molecular weight of “4-Acetyl-2-chlorobenzenesulfonamide” is 291.71 . The elemental analysis shows that it contains 41.46% carbon and 4.70% nitrogen . The proton NMR spectrum is consistent with its structure .Physical And Chemical Properties Analysis

“4-Acetyl-2-chlorobenzenesulfonamide” is a white powder . It forms a clear colorless solution at 10 mg plus 1.0 ml of chloroform .科学的研究の応用

Synthesis and Structural Analysis

Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, a derivative of 4-Acetyl-2-chlorobenzenesulfonamide, has been synthesized efficiently through a one-pot method. The advantages include excellent yields, short reaction times, and high purity. This substance's crystal structure reveals a V-shape conformation with the two substituted benzene rings forming a dihedral angle of 84.31(9)°. The crystal stability is enhanced through various hydrogen bonds and weak interactions, contributing to its unique packing in the crystalline form (Kobkeatthawin et al., 2017).

Phase Equilibrium and Solution Thermodynamics

Solid-liquid Phase Equilibrium and Solution Thermodynamics of 2-chlorobenzenesulfonamide The solubility of 2-chlorobenzenesulfonamide in various solvents is pivotal for the synthesis and separation processes of this chemical intermediate. The solubility, which increases with temperature, has been comprehensively studied, providing essential data for designing and optimizing reaction and crystallization processes (Wu & Li, 2020).

Biochemical Applications and Molecular Docking

Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their Carbonic Anhydrase Inhibitory Effects This study synthesized various derivatives of 4-(2-substituted hydrazinyl)benzenesulfonamides, including 4-Acetyl-2-chlorobenzenesulfonamide, and investigated their inhibitory effects against human carbonic anhydrase isoenzymes. The results indicate potent inhibition, suggesting potential applications in targeting specific physiological pathways (Gul et al., 2016).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-acetyl-2-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c1-5(11)6-2-3-8(7(9)4-6)14(10,12)13/h2-4H,1H3,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUKRZJSFFFYRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-2-chlorobenzenesulfonamide | |

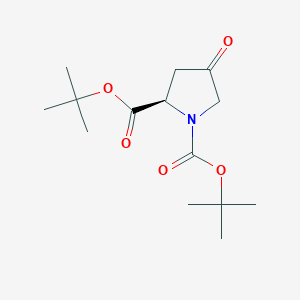

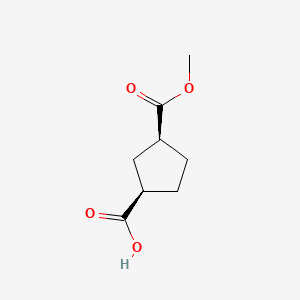

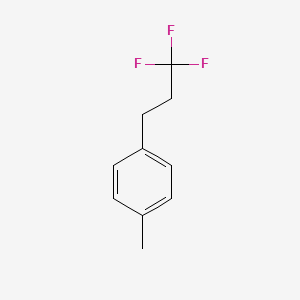

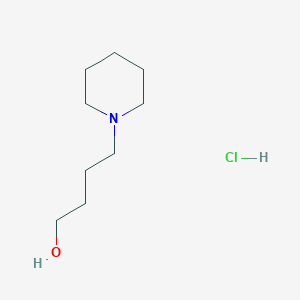

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid](/img/structure/B3081273.png)

![(5Z)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3081283.png)

![2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid](/img/structure/B3081332.png)